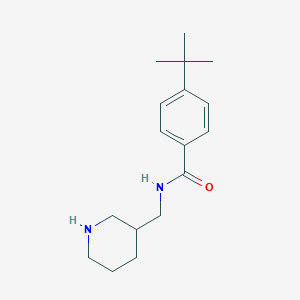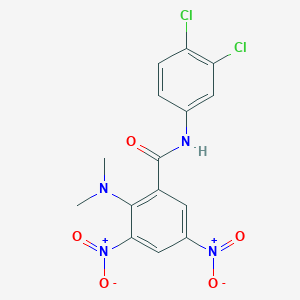![molecular formula C27H30N4O2S B12488293 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12488293.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activities, and an ethoxybenzamide group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts such as sodium cyanoborohydride in methanol to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide stands out due to its unique combination of the benzylpiperazine and ethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H30N4O2S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C27H30N4O2S/c1-2-33-25-10-6-9-22(19-25)26(32)29-27(34)28-23-11-13-24(14-12-23)31-17-15-30(16-18-31)20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H2,28,29,32,34) |
Clave InChI |
IJVJIWVNIPYFEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
![Propyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12488214.png)
![4-{[2-(3-{[4-(Acetyloxy)phenyl]amino}phenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B12488220.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12488223.png)
![2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B12488224.png)

![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)methanone](/img/structure/B12488239.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)

![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
